1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Vue d'ensemble

Description

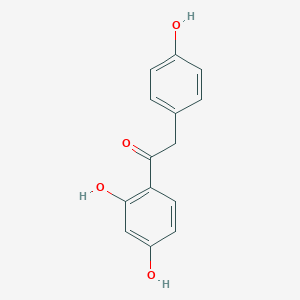

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is an organic compound characterized by the presence of multiple hydroxyl groups attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where phenolic compounds react with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated phenyl derivatives.

Applications De Recherche Scientifique

Photochemical Applications

Photoreactivity and Mechanisms

The compound exhibits significant photochemical behavior, particularly in the context of rearrangement reactions. Studies have demonstrated that upon irradiation, it can undergo a photo-Wolff rearrangement, leading to the formation of ketene intermediates. This process is crucial for synthesizing various derivatives that are valuable in organic chemistry and materials science .

Case Study: Photolysis in Aqueous Media

A notable investigation involved the photolysis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone in aqueous acetonitrile. The results indicated the formation of 4-hydroxyphenylacetic acid as a primary product. Quantum yield measurements revealed that the compound has a disappearance quantum yield comparable to other diazo compounds, underscoring its utility in synthetic pathways .

Synthetic Applications

Synthesis of Functional Derivatives

The compound serves as a versatile synthon for creating various functional derivatives. Its ability to undergo transformations makes it an attractive starting material for synthesizing esters and other functional groups through esterification reactions. For instance, it has been used to produce p-hydroxyphenacyl esters, which are important in medicinal chemistry .

Table 1: Summary of Synthetic Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Esterification with alcohols | p-Hydroxyphenacyl esters | 75-79 |

| Rearrangement to ketenes | Various ketene derivatives | Variable |

| Photochemical transformations | 4-Hydroxyphenylacetic acid | High |

Biological and Therapeutic Applications

Potential Anti-Cancer Activity

Emerging research suggests that compounds related to this compound may exhibit anti-cancer properties. Preliminary studies indicate that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis. This effect is thought to be mediated through reactive oxygen species generation upon photochemical activation .

Electrochemical Applications

Dye-Sensitized Solar Cells

The compound has shown promise in electrochemical applications, particularly as a dye in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and facilitate electron transfer makes it suitable for enhancing the performance of solar cells. Research into its electrochemical properties indicates that it can improve the overall efficiency of energy conversion processes .

Mécanisme D'action

The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo electrophilic and nucleophilic reactions allows it to modulate cellular signaling pathways and metabolic processes.

Comparaison Avec Des Composés Similaires

1-(3,4-Dihydroxyphenyl)ethanone: Shares similar hydroxylation patterns but differs in the position of the hydroxyl groups.

2,4-Dihydroxyacetophenone: Lacks the additional phenyl ring but has similar functional groups.

4-Hydroxyacetophenone: Contains a single hydroxyl group and a carbonyl group on the phenyl ring.

Uniqueness: 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is unique due to its specific arrangement of hydroxyl groups and phenyl rings, which confer distinct chemical reactivity and biological activity

Activité Biologique

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, also known as deoxybenzoins, is a compound of significant interest due to its diverse biological activities. This article explores its various biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features two hydroxyphenyl groups attached to an ethanone backbone, contributing to its biological activity through various interactions with biological targets.

- Enzyme Inhibition : Research indicates that compounds like this compound can act as inhibitors for important enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are crucial in neurodegenerative diseases and metabolic processes respectively. For instance, studies have shown that phenolic compounds can inhibit AChE with Ki values in the nanomolar range, demonstrating strong potential for treating conditions like Alzheimer's disease .

- Estrogenic Activity : The compound has been identified as a potential xenoestrogen. This means it can mimic estrogen in the body, which may influence hormonal pathways and potentially lead to endocrine disruption. This property is particularly relevant in the context of environmental pollutants and their effects on human health .

- Antimicrobial Properties : Some derivatives of deoxybenzoins exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents .

Table 1: Summary of Biological Activities

Case Studies

- Acetylcholinesterase Inhibition : A study synthesized several derivatives of phenolic compounds, including this compound, and evaluated their AChE inhibitory effects. The most potent inhibitors had Ki values significantly lower than traditional drugs used for Alzheimer's treatment, indicating a promising avenue for further research into novel therapeutics targeting neurodegenerative diseases .

- Estrogenic Effects : Another study explored the estrogenic effects of substituted deoxybenzoins in vitro and found that these compounds could activate estrogen receptors in a manner similar to natural estrogens. This raises concerns about their impact on human health, particularly regarding hormonal balance and reproductive health .

- Antimicrobial Efficacy : Research on the antimicrobial properties of deoxybenzoins showed effectiveness against various bacterial strains, suggesting potential use as a natural antibacterial agent in pharmaceuticals or food preservation .

Propriétés

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFCJXAPIFIIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348696 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-60-4 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.